1,2-Dibromo-4,5-dichloro-3,6-diiodobenzene
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Overview
Description
1,2-Dibromo-4,5-dichloro-3,6-diiodobenzene is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-4,5-dichloro-3,6-diiodobenzene typically involves the halogenation of benzene derivatives. One common method is the stepwise introduction of bromine, chlorine, and iodine atoms through electrophilic aromatic substitution reactions. The reaction conditions often include the use of halogenating agents such as bromine (Br2), chlorine (Cl2), and iodine (I2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and controlled introduction of halogen atoms. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-4,5-dichloro-3,6-diiodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of phenols or amines, while oxidation can produce quinones or carboxylic acids.
Scientific Research Applications
1,2-Dibromo-4,5-dichloro-3,6-diiodobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.
Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial properties, is ongoing.
Industry: It is used in the development of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 1,2-Dibromo-4,5-dichloro-3,6-diiodobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibromo-2,5-dichloro-3,6-dimethylbenzene
- 1,2-Dibromo-4,5-difluorobenzene
- 1,4-Dibromo-2,5-diiodobenzene
Uniqueness
1,2-Dibromo-4,5-dichloro-3,6-diiodobenzene is unique due to the specific arrangement and combination of halogen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
89244-58-6 |
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Molecular Formula |
C6Br2Cl2I2 |
Molecular Weight |
556.58 g/mol |
IUPAC Name |
1,2-dibromo-4,5-dichloro-3,6-diiodobenzene |
InChI |
InChI=1S/C6Br2Cl2I2/c7-1-2(8)6(12)4(10)3(9)5(1)11 |
InChI Key |
FQRIBPSJZMGAFA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)Br)Br)I)Cl)Cl |
Origin of Product |
United States |
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